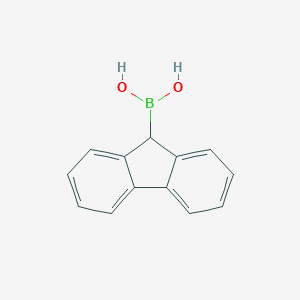
4-Methyl-7-(phenylacetamido)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-(phenylacetamido)coumarin, also known as MCA, is a synthetic compound that has been widely used in scientific research. It belongs to the coumarin family and has a molecular weight of 327.36 g/mol. MCA is a fluorescent dye that has various applications in biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
4-Methyl-7-(phenylacetamido)coumarin is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 4-Methyl-7-(phenylacetamido)coumarin involves the transfer of energy from the excited state of the dye to the ground state, resulting in the emission of light. 4-Methyl-7-(phenylacetamido)coumarin has a high quantum yield, which means that it emits a large amount of light for each absorbed photon. This property makes 4-Methyl-7-(phenylacetamido)coumarin an ideal fluorescent probe for various applications.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-7-(phenylacetamido)coumarin has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with enzyme activity or protein function and has no toxic effects on cells. 4-Methyl-7-(phenylacetamido)coumarin is also stable under physiological conditions, making it a reliable fluorescent probe for in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-7-(phenylacetamido)coumarin has several advantages for lab experiments. It is easy to use, has a high sensitivity, and is compatible with various biological systems. 4-Methyl-7-(phenylacetamido)coumarin is also stable under a wide range of pH and temperature conditions. However, there are some limitations to the use of 4-Methyl-7-(phenylacetamido)coumarin. It has a relatively short excitation wavelength, which limits its use in some applications. 4-Methyl-7-(phenylacetamido)coumarin is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence intensity.
Direcciones Futuras
There are several future directions for the use of 4-Methyl-7-(phenylacetamido)coumarin in scientific research. One area of research is the development of new 4-Methyl-7-(phenylacetamido)coumarin derivatives with improved properties, such as longer excitation wavelengths and higher quantum yields. Another area of research is the application of 4-Methyl-7-(phenylacetamido)coumarin in live-cell imaging and in vivo studies. 4-Methyl-7-(phenylacetamido)coumarin can also be used in the development of new diagnostic tools and therapies for various diseases. Overall, the future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Conclusion:
In conclusion, 4-Methyl-7-(phenylacetamido)coumarin is a synthetic compound that has been widely used in scientific research. It has various applications in biochemistry, molecular biology, and pharmacology. 4-Methyl-7-(phenylacetamido)coumarin is a reliable fluorescent probe that has minimal biochemical and physiological effects on biological systems. The future of 4-Methyl-7-(phenylacetamido)coumarin research is promising and has the potential to advance our understanding of biological systems.
Métodos De Síntesis
4-Methyl-7-(phenylacetamido)coumarin can be synthesized by reacting 4-methyl-7-hydroxycoumarin with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 4-Methyl-7-(phenylacetamido)coumarin as a white crystalline powder with a high purity level. The synthesis method is relatively simple and cost-effective, making 4-Methyl-7-(phenylacetamido)coumarin a popular choice for researchers.
Aplicaciones Científicas De Investigación
4-Methyl-7-(phenylacetamido)coumarin is widely used as a fluorescent probe in various scientific research fields. It can be used to study protein-protein interactions, enzyme kinetics, and membrane transport. 4-Methyl-7-(phenylacetamido)coumarin can also be used to monitor changes in pH, temperature, and viscosity in biological systems. In addition, 4-Methyl-7-(phenylacetamido)coumarin has been used to study the structure and function of nucleic acids, such as DNA and RNA.
Propiedades
Número CAS |
104145-34-8 |
|---|---|
Nombre del producto |
4-Methyl-7-(phenylacetamido)coumarin |
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H15NO3/c1-12-9-18(21)22-16-11-14(7-8-15(12)16)19-17(20)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,19,20) |
Clave InChI |
UQUMDDZAFRUNFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Pictogramas |
Irritant |
Solubilidad |
1.1 [ug/mL] |
Sinónimos |
4-METHYL-7-(PHENYLACETAMIDO)COUMARIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



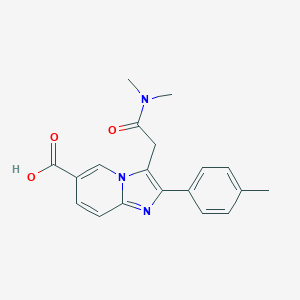
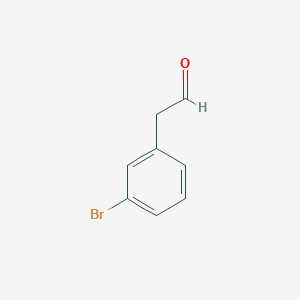
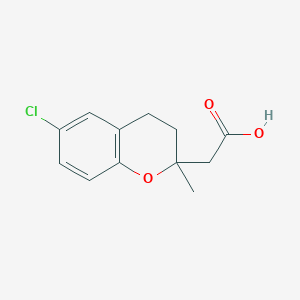
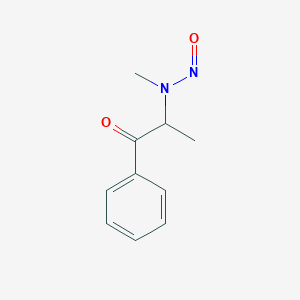

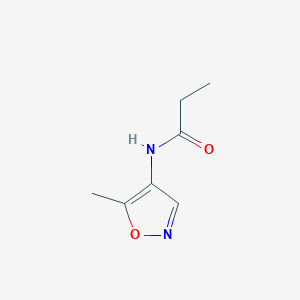
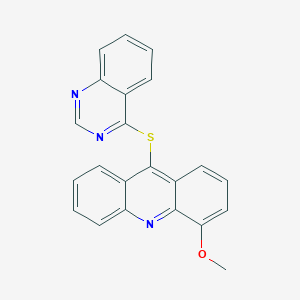
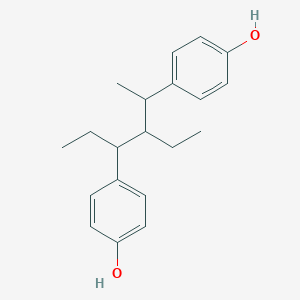
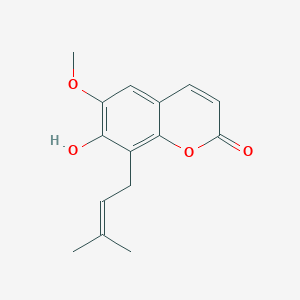
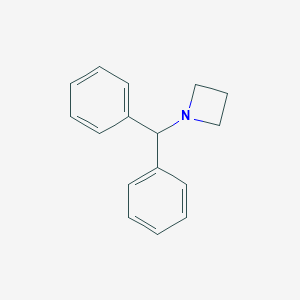

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
